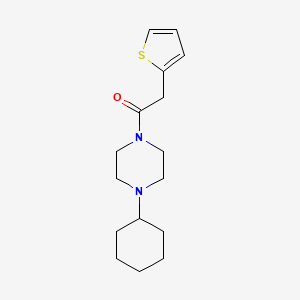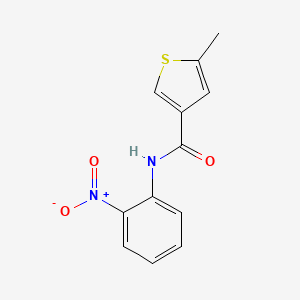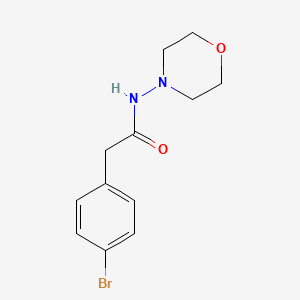![molecular formula C11H14ClNO2S B4179681 5-chloro-N-[1-(tetrahydro-2-furanyl)ethyl]-2-thiophenecarboxamide](/img/structure/B4179681.png)
5-chloro-N-[1-(tetrahydro-2-furanyl)ethyl]-2-thiophenecarboxamide
Overview
Description
5-chloro-N-[1-(tetrahydro-2-furanyl)ethyl]-2-thiophenecarboxamide is a chemical compound that has been extensively studied for its various biological and pharmacological properties. This compound is commonly referred to as TAK-659 and has been synthesized using a variety of methods. TAK-659 has been studied for its potential use in the treatment of various diseases, including cancer, autoimmune disorders, and inflammatory diseases.
Mechanism of Action
TAK-659 exerts its pharmacological effects by inhibiting the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in B-cell receptor signaling. BTK is essential for the survival and proliferation of B-cells, and its inhibition leads to decreased B-cell activation and proliferation. This makes TAK-659 a potential therapeutic agent for B-cell malignancies and autoimmune disorders. In addition, TAK-659 has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
TAK-659 has been shown to have potent inhibitory effects on B-cell receptor signaling, leading to decreased B-cell activation and proliferation. This makes TAK-659 a potential therapeutic agent for B-cell malignancies and autoimmune disorders. In addition, TAK-659 has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. TAK-659 has also been shown to have low toxicity and good pharmacokinetic properties, making it a promising therapeutic agent.
Advantages and Limitations for Lab Experiments
TAK-659 has several advantages for lab experiments. It has been shown to have low toxicity and good pharmacokinetic properties, making it a promising therapeutic agent. TAK-659 is also highly specific for BTK, which reduces the risk of off-target effects. However, TAK-659 has some limitations for lab experiments. It is a relatively new compound, and its long-term safety and efficacy have not been fully evaluated. In addition, TAK-659 may have limited efficacy in patients with mutations in the BTK gene.
Future Directions
There are several future directions for the study of TAK-659. One potential direction is to evaluate the long-term safety and efficacy of TAK-659 in clinical trials. Another potential direction is to study the potential use of TAK-659 in combination with other therapeutic agents for the treatment of cancer and autoimmune disorders. In addition, further studies are needed to fully understand the mechanism of action of TAK-659 and its potential for the treatment of other diseases.
Scientific Research Applications
TAK-659 has been extensively studied for its potential use in the treatment of various diseases. Studies have shown that TAK-659 has potent inhibitory effects on B-cell receptor signaling, which is crucial for the survival and proliferation of B-cells. This makes TAK-659 a potential therapeutic agent for B-cell malignancies such as lymphoma and leukemia. TAK-659 has also been studied for its potential use in the treatment of autoimmune disorders such as rheumatoid arthritis and lupus. In addition, TAK-659 has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases such as multiple sclerosis and inflammatory bowel disease.
properties
IUPAC Name |
5-chloro-N-[1-(oxolan-2-yl)ethyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2S/c1-7(8-3-2-6-15-8)13-11(14)9-4-5-10(12)16-9/h4-5,7-8H,2-3,6H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFKZUYGPQMBHEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCO1)NC(=O)C2=CC=C(S2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-[1-(oxolan-2-yl)ethyl]thiophene-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-ethyl-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-methyl-3-thiophenecarboxamide](/img/structure/B4179611.png)
![N-(3-{[(2-furylmethyl)amino]carbonyl}-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4179615.png)
![3-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B4179621.png)
![N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-2-(phenylthio)acetamide](/img/structure/B4179631.png)


![1-{4-[4-(3,4,5-triethoxybenzoyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B4179651.png)
![5-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]-2-furamide](/img/structure/B4179667.png)

![3-methyl-N-[4-(1-piperidinylcarbonyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B4179673.png)
![5-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B4179687.png)

![1-[(4-methyl-5-phenyl-2-thienyl)carbonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B4179700.png)
